Phosphate Ester Protection Comparison: Dimethyl vs. Phenyl/Benzyl Phosphate in Boc-Mode Peptide Synthesis
Boc-Ser(PO3Me2)-OH was directly compared with four other Boc-Ser(PO3R2)-OH derivatives (R = phenyl, ethyl, benzyl, t-butyl) in the synthesis of the protected tripeptide Boc-Glu(OBzl)-Ser(PO3R2)-Leu-OBzl using the mixed-anhydride coupling procedure. The key differentiation lies in deprotection outcome: while phenyl and benzyl phosphate-protected tripeptides underwent successful hydrogenolytic deprotection yielding Glu-Ser(P)-Leu in near-quantitative yield, the dimethyl phosphate-protected tripeptide (derived from Boc-Ser(PO3Me2)-OH) decomposed entirely under acidolytic (e.g., TFA) or silylitic treatment conditions [1].
| Evidence Dimension | Deprotection outcome (final peptide yield and integrity) |
|---|---|
| Target Compound Data | Complete decomposition; no intact phosphopeptide recovered |
| Comparator Or Baseline | Boc-Ser(PO3Ph2)-OH and Boc-Ser(PO3Bzl2)-OH: near-quantitative yield; Boc-Ser(PO3But2)-OH: quantitative yield |
| Quantified Difference | Target: 0% yield (decomposition); Comparators: ~95-100% yield |
| Conditions | Boc-mode SPPS, mixed-anhydride coupling, tripeptide Boc-Glu(OBzl)-Ser(PO3R2)-Leu-OBzl; hydrogenolysis for phenyl/benzyl, mild acidolysis for t-butyl, acidolytic/silylitic for methyl |
Why This Matters
This data defines Boc-Ser(PO3Me2)-OH as unsuitable for applications requiring acidolytic global deprotection, making it a specialized tool for orthogonal strategies where the dimethyl phosphate group is intentionally retained or cleaved under alternative conditions.
- [1] Paquet, A., & Johns, M. (1989). A new approach to the synthesis of Ser(PO3R2)-containing peptides by using five protected Boc-Ser(PO3R2)-OH (R=phenyl, ethyl, methyl, benzyl, t-butyl) derivatives. Organic & Biomolecular Chemistry (referenced via ScienceGate). DOI: 10.1039/c8ob01896k. View Source
